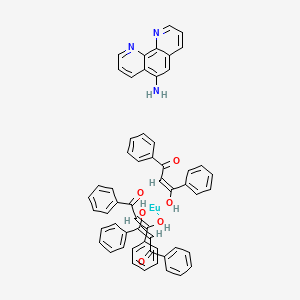
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline) is a complex compound known for its light-emitting properties. It is often used in various scientific and industrial applications due to its unique luminescent characteristics. The compound consists of europium(III) ion coordinated with three 1,3-diphenyl-1,3-propanedionato ligands and one 5-amino-1,10-phenanthroline ligand.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline) typically involves the following steps:
Synthesis of 1,3-diphenyl-1,3-propanedione: This ligand is synthesized through a Claisen condensation reaction between benzaldehyde and acetophenone.
Preparation of 5-amino-1,10-phenanthroline: This ligand is synthesized through a series of reactions starting from 1,10-phenanthroline.
Complex Formation: The europium(III) ion is introduced to the ligands in a suitable solvent, such as ethanol, under reflux conditions. .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline) undergoes various chemical reactions, including:
Substitution Reactions: The ligands can be substituted with other coordinating molecules under specific conditions.
Oxidation and Reduction: The europium(III) ion can undergo redox reactions, although these are less common due to the stability of the +3 oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other bidentate or tridentate ligands. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation and Reduction: Strong oxidizing or reducing agents are required to change the oxidation state of europium.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For substitution reactions, the products are usually new europium complexes with different ligands.
Applications De Recherche Scientifique
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline) has several scientific research applications:
Chemistry: Used as a luminescent probe in various analytical techniques.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the fabrication of optical sensors and light-emitting devices
Mécanisme D'action
The luminescent properties of Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline) are due to the electronic transitions within the europium ion. When the compound absorbs light, electrons are excited to higher energy levels. As the electrons return to their ground state, they emit light, resulting in luminescence. The specific ligands in the compound help to stabilize the europium ion and enhance its luminescent properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(1,10-phenanthroline): Similar structure but without the amino group on the phenanthroline ligand.
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(4-methyl-1,10-phenanthroline): Similar structure with a methyl group on the phenanthroline ligand.
Uniqueness
The presence of the 5-amino group in Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline) enhances its ability to form hydrogen bonds and interact with other molecules, making it more versatile in various applications compared to its analogs .
Propriétés
Formule moléculaire |
C57H45EuN3O6 |
|---|---|
Poids moléculaire |
1019.9 g/mol |
Nom IUPAC |
europium;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one;(E)-3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthrolin-5-amine |
InChI |
InChI=1S/3C15H12O2.C12H9N3.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;/h3*1-11,16H;1-7H,13H2;/b2*14-11+;14-11-;; |
Clé InChI |
SYNSZIOJZPYTHZ-UWZOBLFSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC2=CC(=C3C(=C2N=C1)N=CC=C3)N.[Eu] |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.[Eu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



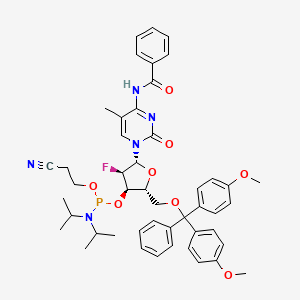
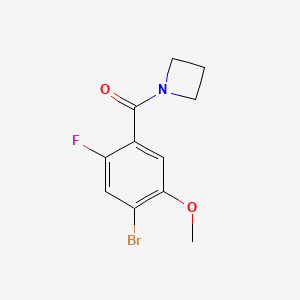

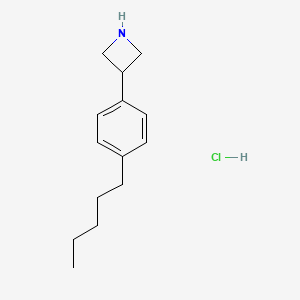
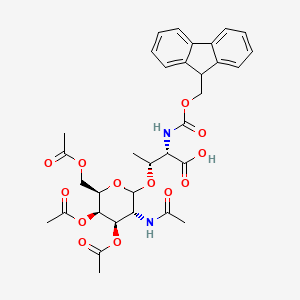
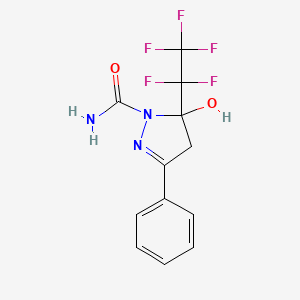
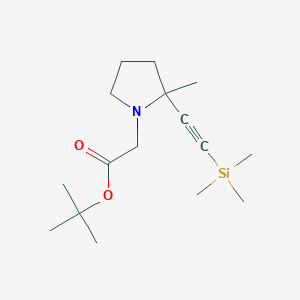

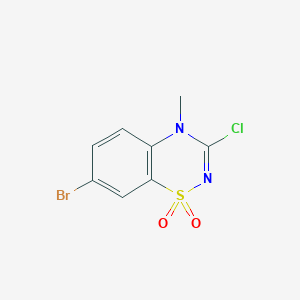
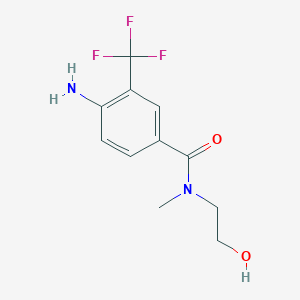
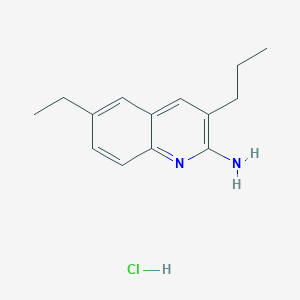
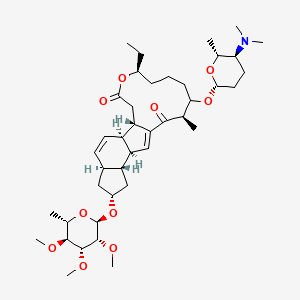
![Methyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate](/img/structure/B15339591.png)
